2-(((3-(4-溴苯基)-1,2,4-恶二唑-5-基)甲基)硫代)-3-(3-乙氧基丙基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

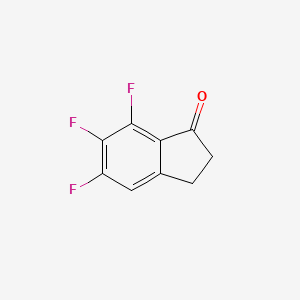

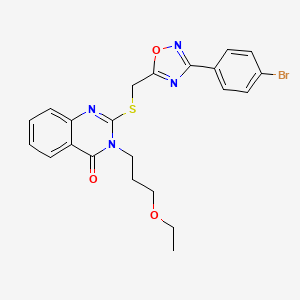

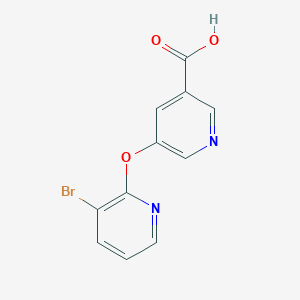

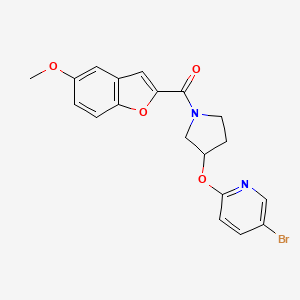

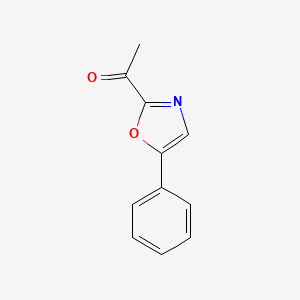

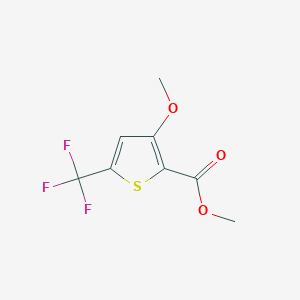

The compound "2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one" is a novel molecule that appears to be related to a family of quinazolin-4(3H)-one derivatives. These derivatives have been the subject of various studies due to their potential pharmacological activities, including hypolipidemic, antimicrobial, analgesic, anti-inflammatory, and antihistaminic effects . The compound likely shares some of these activities, given the structural similarities with the compounds studied in the provided papers.

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives typically involves cyclization reactions of various precursors. For instance, derivatives of NO-1886, a hypolipidemic agent, were synthesized by cyclization of its derivatives to produce novel quinazolines and 4(3H)-quinazolinones . Similarly, the synthesis of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones involved reactions of diaminoglyoxime with anthranilic acid derivatives or methyl 2-aminobenzoate . These methods could potentially be adapted for the synthesis of the compound , which also contains an oxadiazole moiety linked to a quinazolinone core.

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which can be substituted at various positions to modulate the compound's biological activity. For example, substitution at the 3-position with a methyl or benzyl group has been shown to increase hypolipidemic activity . The presence of a 1,3,4-oxadiazole moiety, as seen in the compound of interest, is also significant, as it has been associated with antimicrobial activity .

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including alkylation, cyclization, and reactions with hydrazine or primary amines to form different functional groups such as triazoles, thiazolidinones, and oxadiazoles . These reactions are crucial for the diversification of the quinazolinone scaffold and the exploration of structure-activity relationships.

Physical and Chemical Properties Analysis

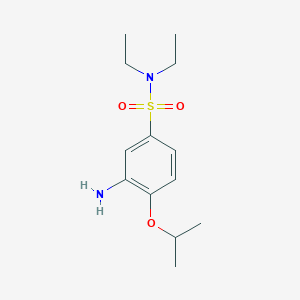

The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their substituents. For instance, the introduction of methoxy groups at positions 6 and 7 of the quinazolinone ring has been associated with increased hypolipidemic activity . The presence of bromo or iodo groups can enhance antimicrobial activity . Moreover, the lipophilicity of these compounds, as indicated by log P* values, affects their absorption and, consequently, their biological activity .

科学研究应用

抗组胺剂:已经合成并测试了新型喹唑啉-4(3H)-酮的 H1 抗组胺活性。该类化合物对豚鼠组胺诱导的支气管痉挛表现出显着的保护作用,与标准抗组胺药相比,一些化合物显示出可忽略的镇静作用 (Alagarsamy 和 Parthiban,2013 年);(Alagarsamy 和 Parthiban,2014 年)。

抗炎活性:喹唑啉-4-酮衍生物在各种研究中显示出抗炎活性。发现这些化合物对动物模型中的水肿有效 (Kumar 和 Rajput,2009 年);(Dewangan 等人,2016 年)。

抗菌活性:一些喹唑啉-4(3H)-酮对各种细菌和真菌菌株表现出显着的抗菌活性。这包括对革兰氏阳性菌和革兰氏阴性菌以及真菌的活性 (Patel 和 Patel,2010 年);(Gupta 等人,2008 年)。

镇痛活性:喹唑啉-4(3H)-酮的衍生物已被发现具有镇痛活性。它们在动物研究中显示出减轻疼痛的有效性 (Dewangan 等人,2017 年);(Osarodion,2023 年)。

抗惊厥药:已经研究了某些喹唑啉-4(3H)-酮衍生物的抗惊厥特性。与标准抗惊厥药相比,这些化合物显示出有希望的结果 (Archana 等人,2002 年)。

属性

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-ethoxypropyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN4O3S/c1-2-29-13-5-12-27-21(28)17-6-3-4-7-18(17)24-22(27)31-14-19-25-20(26-30-19)15-8-10-16(23)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDUEJRYVFXBFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B3012312.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)